N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine
Overview
Description
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse pharmacological activities and are integral to various biological processes
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2, a mediator of inflammation .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of mPGES-1 .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Action Environment
The synthesis of benzimidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12 . This interaction highlights the compound’s role in essential metabolic pathways. Additionally, this compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of benzene and imidazole rings .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives, including this compound, have demonstrated anticancer activity by inhibiting the proliferation of cancer cells . This compound can also modulate inflammatory responses by interacting with enzymes involved in prostaglandin synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2 and thereby modulating inflammatory responses . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction underscores its role in essential metabolic processes, including the synthesis of vitamin B12 components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that benzimidazole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation. The reaction conditions often include:
Condensation: o-phenylenediamine is reacted with formic acid or trimethyl orthoformate in an acidic medium.
Alkylation: The resulting benzimidazole is then alkylated using methylamine under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of o-phenylenediamine and formic acid.
Reaction Control: Maintaining optimal temperature and pH to maximize yield.
Purification: Using crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized benzimidazole derivatives with varied pharmacological properties.
Scientific Research Applications
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylbenzimidazole: A precursor in the synthesis of vitamin B12.
Methylbenzimidazole: Known for its antifungal properties.
2-methylbenzimidazole: Used in the synthesis of pharmaceuticals.
Uniqueness
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine stands out due to its specific structural modifications, which enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug development and other scientific research areas.
Properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQGSCJUPQTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649183 | |
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-93-6 | |
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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